

Application of Dihydrofolate Reductase (DHFR) Inhibitors in Tuberculosis Research Models

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Compound of Interest

Compound Name: *Dhfr-IN-10*

Cat. No.: *B12375249*

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Note: No specific compound designated "**Dhfr-IN-10**" was identified in the public research literature. The following application notes and protocols are based on a representative class of potent Dihydrofolate Reductase (DHFR) inhibitors, the Indole-based non-classical antifolates (INCAs), which have been investigated for their efficacy against *Mycobacterium tuberculosis* (Mtb).

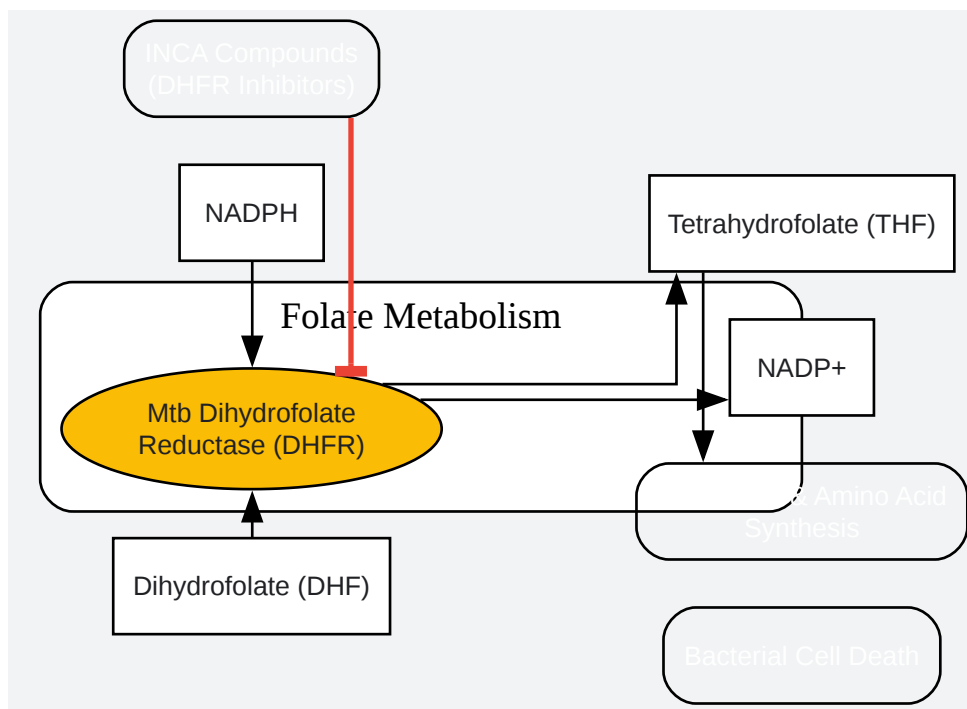
Introduction

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, essential for the biosynthesis of nucleic acids and amino acids, and therefore vital for cell survival and replication.[1][2][3][4] In *Mycobacterium tuberculosis*, the causative agent of tuberculosis, DHFR (encoded by the *folA* gene) represents a clinically validated and attractive target for novel drug development.[5][6] Inhibition of Mtb DHFR disrupts the folate pathway, leading to bacterial cell death.[3][7] While antifolates have been successful in treating other infectious diseases and cancers, their application in tuberculosis therapy is still an emerging area of research.[6] This document provides an overview of the application of potent DHFR inhibitors, exemplified by the INCA compounds, in tuberculosis research models.

Mechanism of Action

DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[2][4] THF and its derivatives are essential cofactors for one-carbon transfer reactions, which are crucial for the synthesis of thymidylate, purine nucleotides, and certain amino acids (e.g., methionine and serine).[1] By inhibiting DHFR, these compounds deplete the intracellular

pool of THF, which halts DNA and protein synthesis, ultimately leading to cell death.[1][3] Some DHFR inhibitors, such as the INCA compounds, exhibit multi-targeting effects by also inhibiting a functional analog of DHFR in Mtb, Rv2671, which contributes to their potent antimycobacterial activity.[6]



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Figure 1. Mechanism of Mtb DHFR Inhibition.

Data Presentation

The following tables summarize the quantitative data for representative INCA compounds against *M. tuberculosis* and its DHFR enzyme, as well as human DHFR for selectivity assessment.

Table 1: In Vitro Anti-mycobacterial Activity and DHFR Inhibition

Compound	Mtb H37Rv MIC (µg/mL)	Mtb DHFR Ki (nM)	Human DHFR Ki (nM)	Selectivity Index (hDHFR Ki / Mtb DHFR Ki)
UCP1163	4	8.5	>10,000	>1176
UCP1164	0.5	4.3	>10,000	>2325
UCP1172	Not Reported	0.8	Not Reported	Not Reported
Methotrexate (Control)	Not Reported	1.1	Not Reported	Not Reported

Data sourced from Hajian et al.[6]

Table 2: Thermal Shift Assay for Target Engagement

Compound	Apparent Melting Temperature (T _m) of Mtb DHFR (°C)
Mtb DHFR + NADPH (Control)	65
+ UCP1172	81
+ Methotrexate	75.5

An increase in T_m upon ligand binding indicates target stabilization and engagement. Data sourced from Hajian et al.[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the minimum concentration of a compound required to inhibit the visible growth of *M. tuberculosis*.

Materials:

- M. tuberculosis H37Rv strain
- Middlebrook 7H10 broth
- 96-well round-bottom plates
- Test compounds (e.g., INCA compounds)
- Spectrophotometer

Procedure:

- Culture M. tuberculosis H37Rv in 7H10 broth to mid-log phase.
- Dilute the bacterial culture in fresh 7H10 broth to a final concentration of approximately 1×10^5 Colony Forming Units (CFU)/mL.
- Prepare 96-well plates by adding 50 μ L of 7H10 broth to each well.
- Add the test compound to the first well of a row and perform a 2-fold serial dilution across the plate. The last well should contain only broth and serves as a growth control.
- Add 50 μ L of the diluted Mtb inoculum to each well.
- Incubate the plates at 37°C for 7-14 days.
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Protocol 2: DHFR Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DHFR by monitoring the oxidation of NADPH.

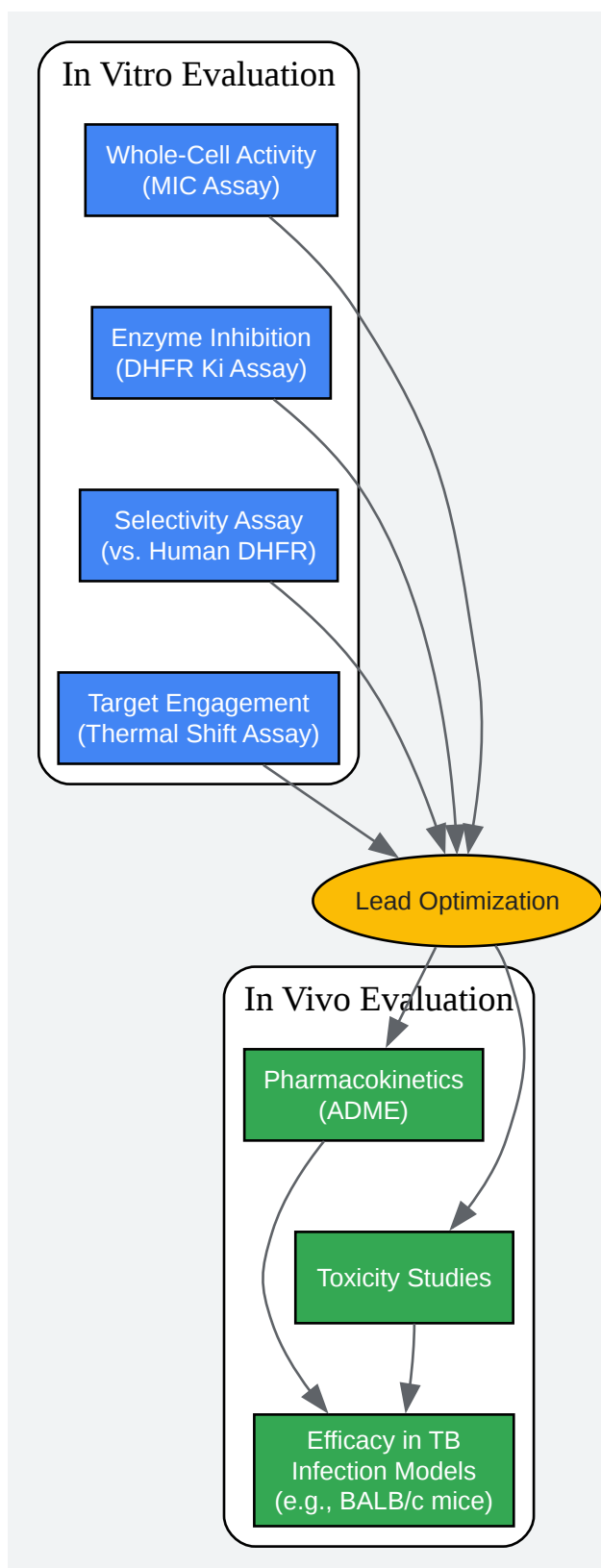
Materials:

- Recombinant Mtb DHFR and human DHFR

- NADPH
- Dihydrofolate (DHF)
- Phosphate buffer (pH 7.5, 50 mM)
- Test compounds
- UV/Vis Spectrophotometer

Procedure:

- Prepare a reaction mixture containing phosphate buffer, 10 μ M NADPH, and 4.5 μ M DHF.
- Add varying concentrations of the test compound to the reaction mixture and incubate for a specified time.
- Initiate the enzymatic reaction by adding 10 nM of DHFR enzyme.
- Monitor the decrease in absorbance at 340 nm at 25°C, which corresponds to the oxidation of NADPH to NADP⁺.
- Calculate the initial reaction velocities and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
- The inhibitory constant (K_i) can be determined from the IC₅₀ values using the Cheng-Prusoff equation.^[6]



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Figure 2. Workflow for DHFR Inhibitor Evaluation.

Protocol 3: In Vivo Efficacy in a Murine Tuberculosis Model

This protocol outlines a general procedure for assessing the in vivo efficacy of a DHFR inhibitor using a high-dose aerosol infection model in mice.

Materials:

- BALB/c mice (female, 6-8 weeks old)
- M. tuberculosis Erdman strain
- Aerosol exposure chamber (e.g., Glas-Col)
- Test compound formulated for administration (e.g., oral gavage)
- Standard TB drugs for control groups (e.g., isoniazid, rifampicin)

Procedure:

- Infect BALB/c mice with the Mtb Erdman strain via aerosol exposure to achieve a lung implantation of approximately 4.5 log₁₀ CFU.
- Begin treatment with the test compound at various doses one day post-infection. Include a vehicle control group and a positive control group treated with standard TB drugs.
- Administer the treatment daily (or as determined by pharmacokinetic studies) for a specified duration (e.g., 4 weeks).
- At the end of the treatment period, euthanize the mice and aseptically harvest the lungs.
- Homogenize the lungs in saline with 0.05% Tween-80.
- Plate serial dilutions of the lung homogenates on Middlebrook 7H11 agar plates.
- Incubate the plates at 37°C for 3-4 weeks and count the number of CFUs.

- Efficacy is determined by the reduction in bacterial load (log10 CFU) in the lungs of treated mice compared to the untreated control group.

Conclusion

DHFR inhibitors, such as the INCA compounds, represent a promising class of molecules for the development of new anti-tuberculosis therapies. The protocols and data presented here provide a framework for researchers and drug development professionals to evaluate novel DHFR inhibitors in relevant tuberculosis research models. A systematic approach, from in vitro enzymatic and whole-cell assays to in vivo efficacy studies, is crucial for the successful identification and optimization of new drug candidates targeting the folate pathway in M. tuberculosis.

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